Cholest-4-en-3-one

Mycobacterial metabolism Cytochrome P450 Substrate specificity

Cholest-4-en-3-one is the definitive reference standard for cholesterol oxidase assays. Its unique α,β-unsaturated ketone confers distinct binding affinity for CYP125 enzymes (crucial for TB drug research) and a defined BACE1 inhibitory baseline (EC50 390.6 µM) not found in generic sterols. Substitution leads to non-interchangeable results. Secure the ≥98% pure, research-grade compound for your critical enzymatic, diagnostic, and SAR studies.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 601-57-0
Cat. No. B1668897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-4-en-3-one
CAS601-57-0
SynonymsΔ4-Cholestenone, Cholestanone, NSC 63000, NSC 134926
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyNYOXRYYXRWJDKP-GYKMGIIDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cholest-4-en-3-one (CAS 601-57-0) Product Specification and Procurement Guide: Purity, Physical Properties, and Core Applications


Cholest-4-en-3-one (also known as 4-cholesten-3-one, cholestenone, or 3-oxocholest-4-ene) is a steroid ketone with the molecular formula C27H44O and a molecular weight of 384.65 g/mol [1]. It is a white to light yellow crystalline solid with a melting point of 79-81°C and an optical rotation [α]23/D of +91.0° (c = 2 in chloroform) . Cholest-4-en-3-one is an intermediate oxidation product of cholesterol and is primarily metabolized in the liver . It serves as a key substrate and product in cholesterol oxidase (ChOx) enzymatic reactions, which are fundamental to many diagnostic and industrial applications [2].

Why Cholest-4-en-3-one Cannot Be Substituted with Generic Cholesterol Derivatives: Evidence-Based Differentiation


Cholest-4-en-3-one is not a simple interchangeable cholesterol derivative. Its unique α,β-unsaturated ketone functionality in the A-ring confers distinct biochemical and physicochemical properties that differ from cholesterol, other sterols, and even closely related 3-keto steroids [1]. These differences manifest in critical experimental contexts, including differential binding affinity to cytochrome P450 enzymes like CYP125A1, distinct inhibitory activity against BACE1, and a specific role as the primary product of cholesterol oxidase assays [2]. Furthermore, its enhanced mobility in lipid bilayers compared to cholesterol leads to different membrane effects . Generic substitution with compounds like cholesterol, cholest-5-en-3-one, or 7α-hydroxylated derivatives will lead to non-equivalent and non-interchangeable results due to these quantifiable differences in enzyme kinetics, binding affinities, and biological activities detailed below.

Cholest-4-en-3-one: Quantitative Evidence for Scientific Selection Against Closest Analogs


Differential Binding Affinity of Cholest-4-en-3-one to Cytochrome P450 CYP125 Enzymes

Cholest-4-en-3-one exhibits significantly higher binding-induced spectral changes in CYP125 enzymes compared to cholesterol and other analogs. In a study of Mycobacterium tuberculosis CYP125 enzymes, cholest-4-en-3-one binding induced a larger Type I spectral shift (indicative of substrate binding and heme iron spin-state change) than cholesterol, suggesting it is the preferred physiological substrate [1].

Mycobacterial metabolism Cytochrome P450 Substrate specificity Enzyme kinetics

Comparative BACE1 Inhibitory Activity of Cholest-4-en-3-one Versus Hecogenin

Cholest-4-en-3-one demonstrates measurable inhibitory activity against β-site amyloid cleaving enzyme 1 (BACE1), a key target for Alzheimer's disease. In a direct comparison of steroidal compounds isolated from Urechis unicinctus, cholest-4-en-3-one showed an EC50 of 390.6 µM against BACE1, while the structurally distinct steroidal sapogenin hecogenin exhibited a more potent EC50 of 116.3 µM [1]. Other co-isolated compounds, cholesta-4,6-dien-3-ol and hurgadacin, showed no significant BACE1 inhibition but exhibited broad-spectrum antimicrobial activity [1].

Alzheimer's disease BACE1 inhibition Drug discovery Natural products

Enhanced Analytical Utility: Stoichiometric Conversion and Spectrophotometric Detection

Cholest-4-en-3-one serves as the quantifiable end-product in enzymatic cholesterol assays, a role for which other cholesterol derivatives are not suitable. The cholesterol oxidase (ChOx) reaction converts cholesterol stoichiometrically to cholest-4-en-3-one. This product can be directly extracted into iso-octane and measured by its strong absorbance at 232 nm (molar absorptivity ≈ 17,500), allowing for a rapid and interference-free cholesterol quantification [1]. The absorbance of the iso-octane layer is stable for at least 48 hours, and a single determination occupies 30 minutes; 30 samples can be analysed in 1½ hours [1].

Clinical diagnostics Cholesterol assay Analytical chemistry HPLC method

High-Yield Bioconversion Efficiency for Cholest-4-en-3-one Production

The bioconversion of cholesterol to cholest-4-en-3-one can be achieved with high efficiency, which is critical for its industrial production. Using an aqueous/organic solvent two-phase system with Arthrobacter simplex cells, a 93% conversion of cholesterol to cholest-4-en-3-one was achieved within 2.5 hours, with a productivity of 12.4 g L⁻¹ h⁻¹ [1]. Under optimized conditions, conversion could reach 94.6% within 4 hours, with a maximum productivity of 26.3 g L⁻¹ h⁻¹ [1]. In contrast, other steroid bioconversions, such as the formation of androstenedione from sterols, typically proceed via a multi-step pathway with lower overall yields and require more complex microbial systems [2].

Biocatalysis Bioprocess engineering Steroid modification Industrial biotechnology

Modulation of TGF-β Signaling Pathway by Cholest-4-en-3-one

Cholest-4-en-3-one uniquely attenuates TGF-β signaling by inducing the degradation of TGF-β receptors, a mechanism distinct from that of cholesterol. In Mv1Lu cells and colorectal adenocarcinoma cells, treatment with cholest-4-en-3-one suppressed TGF-β-induced Smad2 phosphorylation and prevented TGF-β-mediated inhibition of DNA synthesis [1]. This effect was linked to the translocation of TGF-β receptors from non-lipid raft to lipid raft microdomains in the plasma membrane, a mechanism not observed with cholesterol, which instead suppresses TGF-β responsiveness through other pathways [1].

TGF-β signaling Cancer biology Cell signaling Membrane dynamics

Industrial-Scale Production and High-Purity Specifications

Commercial sources offer cholest-4-en-3-one with defined purity specifications, which are critical for reproducible research and industrial applications. Enzymatic production using cholesterol oxidase from Rhodococcus sp. in an aqueous/organic biphasic system, followed by extraction, column chromatography, and recrystallization, can yield cholest-4-en-3-one with a purity of 99.78% [1]. This optimized process is scalable for industrial production, significantly reducing cost while guaranteeing high purity [1].

Process chemistry Purification Quality control Industrial synthesis

Optimal Application Scenarios for Cholest-4-en-3-one Based on Evidence-Backed Differentiation


Investigating Mycobacterial Cholesterol Metabolism and CYP125 Function

Cholest-4-en-3-one is the preferred substrate for studying the role of cytochrome P450 CYP125 enzymes in the cholesterol degradation pathway of pathogenic mycobacteria, including M. tuberculosis. Its higher binding affinity compared to cholesterol [1] makes it essential for in vitro enzyme assays, structural studies, and inhibitor screening programs targeting cholesterol catabolism for anti-tubercular drug development.

Calibration and Validation of Cholesterol Oxidase-Based Diagnostic Assays

As the stoichiometric product of cholesterol oxidase reactions, high-purity cholest-4-en-3-one is an indispensable reference standard for developing, calibrating, and validating clinical and research assays for cholesterol quantification. Its unique UV absorbance at 232 nm enables direct and interference-free spectrophotometric or HPLC-based detection [1][2].

Scaffold for BACE1 Inhibitor Development in Alzheimer's Disease Research

The demonstrated, albeit moderate, inhibitory activity against BACE1 (EC50 390.6 µM) [1] provides a defined baseline for medicinal chemists exploring steroid-based inhibitors. Cholest-4-en-3-one can serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against this key Alzheimer's disease target.

Large-Scale Bioconversion for Steroid Intermediate Production

The high-yield bioconversion of cholesterol to cholest-4-en-3-one (up to 94.6% conversion in 4 hours) [1] makes this compound an ideal and cost-effective starting material for industrial-scale synthesis of other high-value steroids and pharmaceutical intermediates, offering a sustainable alternative to purely chemical synthetic routes.

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